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Compound of Interest

Compound Name: Mdmeo

Cat. No.: B12740322

Disclaimer: The term "Mdmeo" is not a recognized chemical identifier in scientific literature.
This guide proceeds under the assumption that the intended compound of interest is 3,4-
Methylenedioxymethamphetamine (MDMA), a well-documented substance with numerous
known analogues and derivatives.

Introduction

3,4-Methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a synthetic
compound that exhibits both stimulant and mild hallucinogenic properties.[1] Structurally, it is a
member of the phenethylamine family and is closely related to amphetamine and
methamphetamine.[2][3] The unique psychological effects of MDMA, often described as
"entactogenic” or "empathogenic,” have spurred significant research into its analogues and
derivatives.[4] This guide provides a technical overview of these compounds for researchers,
scientists, and drug development professionals, focusing on their pharmacology, synthesis, and
key experimental data.

Core Analogues and Derivatives of MDMA

A number of homologous compounds to MDMA have been synthesized and studied, with
variations in the alkyl substituent on the nitrogen atom, modifications to the methylenedioxy
ring, and alterations to the amphetamine side chain.[4]

Key Analogues:
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» MDA (3,4-Methylenedioxyamphetamine): The parent compound of MDMA, lacking the N-
methyl group.[5] It is also a major metabolite of MDMA.[4] MDA is considered more
stimulating and has a longer duration of action than MDMA.[5]

» MDEA (3,4-Methylenedioxy-N-ethylamphetamine): Also known as MDE, this analogue has
an N-ethyl group instead of a methyl group.[2]

o MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine): This compound is an a-ethyl
analogue of MDMA..[4]

o Benzofuran Analogues (e.g., 5-APB, 6-APB, 5-MAPB, 6-MAPB): These "benzofury"
compounds are derivatives where the methylenedioxy ring is replaced by a benzofuran ring
system.[6] They are potent monoamine releasers.[6]

» Bioisosteric Analogues (ODMA, TDMA, SeDMA): Recent research has explored bioisosteres
of MDMA where the methylenedioxy group is replaced with other ring systems like
benzoxadiazole (ODMA), benzothiadiazole (TDMA), and benzoselenadiazole (SeDMA) to
modify the pharmacological profile.[7][8]

« MDDMA (3,4-Methylenedioxy-N,N-dimethylamphetamine): The N,N-dimethyl analogue of
MDA.[9]

Pharmacology and Mechanism of Action

MDMA and its analogues primarily act as monoamine releasing agents, targeting serotonin (5-
HT), dopamine (DA), and norepinephrine (NE) transporters (SERT, DAT, and NET,
respectively).[7][10] They bind to these transporters and induce a reversal of their normal
function, leading to a non-exocytotic release of neurotransmitters into the synapse.[11]

The entactogenic effects of MDMA are largely attributed to its potent action on the serotonin
system.[1] The stimulant effects are linked to its interaction with dopamine and norepinephrine
transporters.[2] Analogues of MDMA exhibit varying potencies at these transporters, which
accounts for their different pharmacological profiles. For example, compounds with higher
relative activity at SERT tend to be more MDMA-like, while those with greater DAT and NET
activity are more stimulant-like.[12]
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Signaling Pathways

The primary signaling event initiated by MDMA and its analogues is the transporter-mediated
release of monoamines. This leads to the activation of various postsynaptic receptors. The
activation of 5-HT2A receptors is thought to contribute to the mild perceptual alterations, while
interactions with 5-HT1A and oxytocin receptors may be involved in the pro-social effects.[3]
[11]
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Caption: Simplified signaling pathway of MDMA and its analogues.
Quantitative Data on MDMA Analogues
The following tables summarize key quantitative data for MDMA and some of its analogues.

Table 1: Monoamine Transporter Inhibition Potency (IC50 in uM)
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hSERT IC50

hDAT IC50

hNET IC50

Compound Reference
(nV) (HM) (uM)

MDMA 6.4+1.0 9.8+22 22.1+8.6 [7]

ODMA 12.8+3.1 52+15 58+1.3 [7]

TDMA 32+05 49+1.1 55+1.2 [7]

SeDMA 7918 9.8+22 221 +8.6 [7]

MBDB 1.8+0.2 11.2+1.0 25+0.3 [13]

BDB 1.1+£01 145+1.3 09x0.1 [13]

2,3-MDMA 123+1.1 1.0+£0.1 0.4+0.04 [13]
Table 2: Monoamine Release Efficacy (EC50 in uM)

Compound hSERT EC50 (pM) hDAT EC50 (pM) Reference

MDMA 251 31.9 (Emax %) [8]

ODMA 3.97 48.2 (Emax %) [8]

TDMA 4.29 30.1 (Emax %) [8]

SeDMA 5.97 25.7 (Emax %) [8]

Experimental Protocols

Synthesis of MDMA

A common synthetic route to MDMA starts from safrole, which is first isomerized to isosafrole.

This is then oxidized to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). Finally, reductive

amination of MDP2P with methylamine yields MDMA.[3] Another approach begins with

piperonal.[3] A cGMP synthesis has been developed for clinical trials, starting from a non-

controlled material and proceeding through a Grignard reaction with 1,2-propylene oxide.[14]
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Common MDMA Synthesis Route
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Caption: A common synthetic pathway for MDMA.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate
into cells expressing a specific monoamine transporter.

Cell Culture: HEK293 cells stably transfected with the human SERT, DAT, or NET are
cultured to confluence.[13]

Assay Preparation: Cells are harvested and resuspended in Krebs-Ringer-HEPES buffer.

Incubation: Aliquots of the cell suspension are pre-incubated with various concentrations of
the test compound (e.g., MDMA or its analogues).

Substrate Addition: A radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT,
or [3H]norepinephrine for NET) is added to initiate the uptake reaction.[13]

Termination: Uptake is terminated by rapid filtration through glass fiber filters, followed by
washing to remove extracellular radiolabel.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

Data Analysis: IC50 values are calculated by non-linear regression analysis of the
concentration-response curves.
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Monoamine Transporter Uptake Inhibition Assay Workflow
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Caption: Workflow for a monoamine transporter uptake inhibition assay.

Clinical Research Protocols

MDMA is being investigated as an adjunct to psychotherapy for post-traumatic stress disorder
(PTSD).[15] Phase 3 clinical trials have demonstrated its efficacy and safety in this indication.
[15]

Example MDMA-Assisted Therapy Protocol:

¢ Screening and Preparation: Participants undergo thorough screening and several
preparatory psychotherapy sessions without the drug.[16][17]

e Dosing Sessions: Participants receive a dose of MDMA (e.g., 80-120 mg) in a controlled,
therapeutic setting with two trained therapists. A supplemental half-dose may be
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administered 1.5-2 hours later.[17]

 Integration Sessions: Several non-drug psychotherapy sessions follow each dosing session
to help participants process their experiences.[16][17]

o Follow-up: Participants are followed up for an extended period to assess the long-term
effects of the treatment.

Conclusion

The study of MDMA analogues and derivatives has provided valuable insights into the
structure-activity relationships governing interactions with monoamine transporters. This
research has not only expanded our understanding of the pharmacology of this class of
compounds but has also paved the way for the development of novel therapeutic agents with
potentially improved safety and efficacy profiles. The ongoing clinical trials of MDMA-assisted
therapy for PTSD highlight the therapeutic potential that can be unlocked through the careful
study of psychoactive compounds and their derivatives.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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